1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is notable for its unique structure, which includes a piperidine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of the purine core with a piperidine derivative. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where halogenated reagents can replace hydrogen atoms.
Scientific Research Applications
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, thereby exerting its effects on blood sugar levels . The pathways involved include the modulation of signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Compared to other xanthine derivatives, 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its piperidine moiety. Similar compounds include:
Caffeine: A well-known stimulant with a similar purine structure but lacks the piperidine moiety.
Theophylline: Used in respiratory diseases, also a xanthine derivative but with different substituents.
Pentoxifylline: Used to improve blood flow, another xanthine derivative with distinct functional groups.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-8-12-24-15(13-23-11-9-7-10-14(23)2)20-17-16(24)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJWRAKXCAFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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